molecular formula C17H14BrN3O2 B2863367 4-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891143-59-2

4-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2863367
CAS No.: 891143-59-2
M. Wt: 372.222
InChI Key: DXGWMSWXSVDTHZ-UHFFFAOYSA-N
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Description

4-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule belonging to the class of N-(1,3,4-oxadiazol-2-yl)benzamides, a scaffold recognized as a privileged structure in antibacterial agent development . While specific data on this compound is limited, research on highly similar analogues demonstrates that this chemical class exhibits potent activity against a range of clinically significant Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) reported as low as 0.06 µg/mL . The mechanism of action for certain halogenated N-(1,3,4-oxadiazol-2-yl)benzamides is complex and can involve multi-targeting effects. Studies suggest they may regulate menaquinone biosynthesis, impact essential proteins involved in DNA replication (such as DnaX and Pol IIIC), and induce bacterial membrane depolarization . The incorporation of halogen atoms, such as bromine, is a common strategy in medicinal chemistry to improve a compound's metabolic stability and optimize its drug-like properties . This compound serves as a valuable chemical tool for researchers investigating novel pathways to combat multi-drug resistant bacterial infections. This product is intended for research purposes and is not for human or veterinary use.

Properties

IUPAC Name

4-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-10-3-8-14(11(2)9-10)16-20-21-17(23-16)19-15(22)12-4-6-13(18)7-5-12/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGWMSWXSVDTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

The benzamide moiety in the target compound is substituted with a bromine atom. Modifications to this ring significantly alter physicochemical and biological properties:

Compound Name Benzamide Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
Target Compound 4-Bromo C20H16BrN3O2 ~410.3 Not reported Not explicitly reported
N-(5-(2,4-Dimethylphenyl)-Oxadiazol-2-yl)-2,6-Difluorobenzamide 2,6-Difluoro C18H14F2N3O2 349.3 Not reported Kinase inhibitor candidate
4-Chloro-N-[5-(4-Chlorophenyl)-Oxadiazol-2-yl]Benzamide 4-Chloro C15H9Cl2N3O2 334.1 Not reported Anti-inflammatory activity
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-Methoxyphenyl)methyl]-Oxadiazol-2-yl]Benzamide) Sulfamoyl, Methoxy C25H24N4O4S 476.5 Not reported Antifungal (C. albicans)
N-(5-(Thiophen-2-yl)-Oxadiazol-2-yl)-4-Bromobenzamide 4-Bromo C14H9BrN3O2S 370.2 Not reported Ribonucleotide reductase inhibition (hypothesized)

Key Observations :

  • Functional Group Diversity : Sulfamoyl (LMM5) and methoxy groups introduce hydrogen-bonding capabilities, which may improve target engagement in antifungal assays .

Variations in the 1,3,4-Oxadiazole Substituents

The 1,3,4-oxadiazole ring is substituted with aromatic or heteroaromatic groups, influencing electronic and steric properties:

Compound Name Oxadiazole Substituent Biological Activity Reference
Target Compound 2,4-Dimethylphenyl Not explicitly reported
N-(5-(Thiophen-2-yl)-Oxadiazol-2-yl)-4-Bromobenzamide Thiophen-2-yl Potential enzyme inhibition
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-Oxadiazol-2-yl}Sulfanyl)-N-(2,4-Dimethylphenyl)Propanamide Thiazole-methyl-sulfanyl Not reported (structural focus)
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(Furan-2-yl)-Oxadiazol-2-yl]Benzamide) Furan-2-yl Antifungal (C. albicans)
TAS1553 (5-Chloro-2-{N-[(1S,2R)-2-(6-Fluoro-2,3-Dimethylphenyl)-...-Oxadiazol-2-yl]Sulfamoyl}Benzamide) Fluorodimethylphenyl Ribonucleotide reductase inhibition

Key Observations :

  • Aromatic vs. Heteroaromatic : Thiophene (in Compound 26) introduces sulfur-based π-interactions, while furan (LMM11) offers oxygen-mediated hydrogen bonding. The 2,4-dimethylphenyl group in the target compound provides steric bulk, which may limit off-target interactions .
  • Biological Target Specificity : Substitutions like sulfamoyl (LMM5) or fluorodimethylphenyl (TAS1553) correlate with activity against specific enzymes (thioredoxin reductase, ribonucleotide reductase) .

Physicochemical Properties

  • Molecular Weight : The target compound (~410.3 g/mol) is heavier than chloro- or fluoro-substituted analogs (e.g., 334.1 g/mol for Compound 3), likely due to bromine’s atomic mass .
  • Melting Points : While data for the target compound are unavailable, analogs with similar substituents (e.g., 4-chloro derivatives) exhibit melting points ranging from 134–178°C, suggesting moderate crystallinity .

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